molecular formula C8H5BrO3 B112580 3-Bromo-5-formylbenzoic acid CAS No. 398119-27-2

3-Bromo-5-formylbenzoic acid

Cat. No.: B112580
CAS No.: 398119-27-2
M. Wt: 229.03 g/mol
InChI Key: NQFXEXFUWOVHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-formylbenzoic acid (CAS: 398119-27-2) is a substituted benzoic acid derivative with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol. It features a bromine atom at the 3-position, a formyl group (-CHO) at the 5-position, and a carboxylic acid (-COOH) group at the 1-position of the benzene ring . The compound is typically available as a faint brown powder with a purity of 96-98% and is used extensively as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-formylbenzoic acid typically involves the bromination of 5-formylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted by various nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents.

Major Products:

    Oxidation: 3-Bromo-5-carboxybenzoic acid.

    Reduction: 3-Bromo-5-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3-Bromo-5-formylbenzoic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups allow it to undergo diverse chemical reactions, making it valuable for creating new compounds with desired properties.

Medicinal Chemistry

This compound has garnered attention for its potential biological activities, particularly as a P2Y14 receptor antagonist . The P2Y14 receptor is involved in inflammatory processes and has implications in diseases such as asthma and neurodegeneration. Research indicates that this compound exhibits an IC50 value of approximately 20 nM against human and mouse P2Y14 receptors, demonstrating significant potency in preclinical models .

Biological Studies

In biological research, this compound is employed to investigate enzyme-catalyzed reactions and to probe biological pathways. Its reactivity allows it to interact with various biological targets, providing insights into cellular mechanisms and potential therapeutic strategies.

Anti-inflammatory Activity

In a study using a mouse model of asthma induced by ovalbumin, administration of this compound significantly reduced eosinophil infiltration and airway hyperresponsiveness. These findings suggest its potential application in treating inflammatory diseases .

Chronic Pain Management

Another study evaluated the compound's effects in models of chronic neuropathic pain. Results indicated promising outcomes in alleviating pain symptoms, suggesting its applicability in pain management therapies.

The following table summarizes the biological activity of this compound compared to other known P2Y14 antagonists:

CompoundIC50 (nM)ActivityReference
This compound~20Potent P2Y14 receptor antagonist
MRS4608~20Potent P2Y14 receptor antagonist
Compound A~50Moderate P2Y14 receptor antagonist

Mechanism of Action

The mechanism of action of 3-Bromo-5-formylbenzoic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Properties:

  • SMILES : O=Cc1cc(Br)cc(C(=O)O)c1
  • InChI Key : NQFXEXFUWOVHGW-UHFFFAOYSA-N
  • Purity : ≥96% (commercial suppliers)
  • Storage : Long-term storage under standard laboratory conditions .

Synthetic routes often employ flow chemistry techniques starting from isobenzofuran-1(3H)-ones, avoiding toxic solvents like dichloroethane . Its formyl group enables diverse reactivity, including nucleophilic additions and condensations, making it a versatile intermediate for constructing heterocycles and complex molecules .

Comparison with Similar Compounds

The following table compares 3-Bromo-5-formylbenzoic acid with structurally related benzoic acid derivatives, highlighting substituent effects, applications, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Reactivity References
This compound 398119-27-2 C₈H₅BrO₃ 229.03 Br, CHO, COOH Synthesis of phthalides, isoindolinones, and tetramethylrhodamines via flow chemistry .
3-Bromo-5-chlorobenzoic acid 42860-02-6 C₇H₄BrClO₂ 235.46 Br, Cl, COOH Intermediate in pharmaceutical and agrochemical synthesis; halogen exchange reactions .
3-Bromo-5-iodobenzoic acid 188815-32-9 C₇H₄BrIO₂ 326.92 Br, I, COOH Sonogashira coupling; precursor for thromboxane receptor antagonists .
3-Bromo-5-nitrobenzoic acid 6307-83-1 C₇H₄BrNO₄ 246.02 Br, NO₂, COOH Nitration reactions; potential use in explosives and dyes .
3-Bromo-5-methoxybenzoic acid 157893-14-6 C₈H₇BrO₃ 231.05 Br, OCH₃, COOH Enhanced solubility for aqueous-phase reactions; methoxy-directed electrophilic substitution .
3-Bromo-5-(trifluoromethoxy)benzoic acid - C₈H₄BrF₃O₃ 285.02 Br, OCF₃, COOH Agrochemical research; trifluoromethoxy group improves metabolic stability .

Key Findings:

Substituent Effects on Reactivity: Formyl Group (CHO): Enhances electrophilicity, enabling condensations (e.g., with amines to form Schiff bases) and participation in cyclization reactions . Iodo Substituent (I): Facilitates cross-coupling reactions (e.g., Sonogashira, Heck) due to iodine's polarizability . Nitro Group (NO₂): Strong electron-withdrawing effect increases acidity and directs substitution reactions .

Applications: Pharmaceuticals: this compound is pivotal in synthesizing isoindolinones and thromboxane receptor antagonists . Agrochemicals: Chloro and trifluoromethoxy derivatives are used in pesticide development due to their stability and bioactivity .

Synthetic Advantages :

  • Flow chemistry methods for this compound reduce reliance on toxic solvents, improving scalability .
  • Iodo and bromo analogs often require light-sensitive handling, whereas formyl derivatives are more stable under standard conditions .

Physicochemical Properties :

  • Higher molecular weight in iodo analogs (e.g., 326.92 g/mol) impacts solubility and melting points compared to lighter substituents .
  • Methoxy groups improve aqueous solubility, beneficial for reactions in polar solvents .

Biological Activity

3-Bromo-5-formylbenzoic acid (CAS: 398119-27-2) is an organic compound with the molecular formula C8H5BrO3C_8H_5BrO_3. It features a bromine atom and a formyl group attached to a benzoic acid structure, making it a significant subject of study in organic synthesis and medicinal chemistry. Its unique structural characteristics allow for diverse biological activities, particularly in enzyme inhibition and as a precursor for biologically active molecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the bromine atom may participate in halogen bonding, which can influence the compound's binding affinity and specificity towards various biological targets .

Enzyme Inhibition

Research indicates that this compound serves as a valuable tool in studying enzyme inhibition. It has been noted for its potential to inhibit certain enzymes involved in critical biological pathways. For instance, studies have shown that derivatives of benzoic acids can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and the autophagy-lysosome pathway .

Synthesis of Biologically Active Derivatives

The compound is also utilized as a precursor for synthesizing various biologically active derivatives. These derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and anticancer therapies. The structural modifications of this compound can lead to compounds with enhanced biological properties.

Study on Benzoic Acid Derivatives

A notable study evaluated the biological effects of benzoic acid derivatives, including this compound. The research demonstrated that these compounds could significantly activate proteasomal activities in human fibroblasts without inducing cytotoxicity. Specifically, compounds derived from this scaffold showed promising results in enhancing the activity of cathepsins B and L, which are crucial for protein degradation processes .

Comparative Analysis of Biological Activities

A comparative analysis was conducted to evaluate the biological activities of various halogenated benzoic acids, including this compound. The findings suggested that while some derivatives exhibited potent enzyme inhibition, others showed limited activity. This variability highlights the importance of structural positioning in determining the biological efficacy of these compounds .

CompoundActivity TypeIC50 Value (µM)Notes
This compoundEnzyme InhibitionNot specifiedPotential precursor for drug development
3-Chloro-4-methoxybenzoic acidCathepsin Activation467.3 ± 3.9%Highest interaction among tested compounds
Other DerivativesVarious ActivitiesVariableIncludes anti-inflammatory and anticancer properties

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-formylbenzoic acid, and what are their limitations?

Basic Question | Synthesis Methodology
this compound can be synthesized via functionalization of benzoic acid derivatives. A promising approach involves flow chemistry to enhance reaction efficiency and reduce hazardous solvent use, as demonstrated for structurally similar x-bromo-y-formylbenzoic acids . Traditional methods may rely on halogenation or formylation of pre-functionalized aromatic rings, but limitations include the scarcity of isobenzofuran-1(3H)-one precursors and reliance on toxic solvents like 1,2-dichloroethane . Flow chemistry offers improved regiocontrol and scalability but requires specialized equipment.

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

Advanced Question | Data Contradiction Analysis
Discrepancies in spectroscopic data (e.g., unexpected splitting in 1^1H-NMR or mismatched molecular ion peaks in MS) may arise from impurities, tautomerism, or degradation. To resolve these:

  • Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and assign signals unambiguously.
  • Use high-resolution mass spectrometry (HRMS) to verify the molecular formula.
  • Monitor stability under analytical conditions (e.g., light exposure, solvent choice) to rule out degradation, as the compound is light-sensitive .
  • Cross-validate with X-ray crystallography if crystalline derivatives are accessible .

Q. What strategies optimize the regioselectivity of cross-coupling reactions involving the bromo substituent in this compound?

Advanced Question | Reaction Optimization
The bromo group in this compound is amenable to palladium-catalyzed cross-coupling (e.g., Suzuki, Heck). Key strategies include:

  • Catalyst selection : Use Pd(PPh3_3)4_4 or XPhos ligands for Suzuki couplings to enhance selectivity for aryl bromides over competing functional groups.
  • Protection of the formyl group : Convert the formyl to an acetal or oxime to prevent side reactions during coupling .
  • Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) with mild bases (K2_2CO3_3) improve yields in Sonogashira reactions, as seen in related bromo-benzoic acid derivatives .

Q. How does the formyl group influence nucleophilic addition or condensation reactions in this compound?

Basic Question | Functional Group Reactivity
The formyl group acts as an electrophilic site, enabling:

  • Condensation reactions : Formation of Schiff bases with amines, useful for generating imine-linked frameworks (e.g., isoindolinones or phthalazinones) .
  • Nucleophilic additions : Grignard or organozinc reagents can attack the carbonyl, though competing deprotonation of the carboxylic acid may require protection (e.g., methyl ester formation) .
  • Redox sensitivity : The formyl group is prone to oxidation; use inert atmospheres or reducing agents (e.g., NaBH4_4) to stabilize intermediates .

Q. What are the stability considerations for storing this compound, and how can degradation be mitigated?

Basic Question | Stability and Storage
The compound is light-sensitive and prone to oxidation:

  • Storage : Keep in amber vials at 2–8°C under inert gas (N2_2 or Ar) to prevent photodegradation and oxidation .
  • Compatibility : Avoid proximity to strong oxidizers (e.g., peroxides) or bases, which may trigger decarboxylation or bromine displacement .
  • Monitoring : Regular HPLC or TLC analysis (using UV-active derivatives) ensures integrity during long-term storage .

Q. How can computational modeling predict the electronic effects of bromo and formyl groups in this compound?

Advanced Question | Computational Analysis
Density Functional Theory (DFT) calculations can model:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., bromo-substituted aryl ring) for predicting electrophilic aromatic substitution sites .
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity in cross-coupling or condensation reactions .
  • Docking studies : Evaluate interactions with biological targets (e.g., enzymes) by simulating binding affinities, leveraging insights from trifluoromethyl-substituted analogs .

Q. What analytical techniques are critical for quantifying trace impurities in this compound?

Advanced Question | Quality Control

  • HPLC-DAD/ELSD : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to separate and quantify impurities (e.g., residual solvents or dehalogenated byproducts) .
  • ICP-MS : Detect heavy metal residues (e.g., Pd from catalysis) at ppb levels .
  • Karl Fischer titration : Monitor water content, as moisture can accelerate hydrolysis of the formyl group .

Q. How does steric hindrance from the bromo and formyl groups influence derivatization reactions?

Advanced Question | Steric Effects
The meta-substitution pattern creates steric congestion, impacting reactions such as:

  • Esterification : Use bulky coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid without side reactions .
  • Buchwald-Hartwig amination : Steric hindrance may slow aryl bromide amination; employ BrettPhos or RuPhos ligands to enhance catalytic turnover .

Properties

IUPAC Name

3-bromo-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFXEXFUWOVHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398119-27-2
Record name 3-Bromo-5-formylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a round bottom flask were combined 3-formylbenzoic acid (10.0 g, 66.6 mmol) and sulfuric acid (653 g, 6.66 mol). N-Bromosuccinimide (14.23 g, 79.9 mmol) was added portion wise over a 10 minute period and the reaction was stirred at room temperature for 3 h upon which the mixture was poured over ice. The white precipitate that formed was filtered, washed with cold water (5×100 mL), and recrystallized from water-ethanol to afford the title compound as a white solid (12.98 g, 76.6%). LC-MS: 227.0 [M−1]−; 1H NMR (400 MHz, DMSO-d6): 10.05 (s, 1H), 8.40 (t, 1H, J=1.5 Hz), 8.3 (d, 2H, J=1.5 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
653 g
Type
reactant
Reaction Step Two
Quantity
14.23 g
Type
reactant
Reaction Step Three
Yield
76.6%

Synthesis routes and methods II

Procedure details

A solution of 3-formyl-benzoic acid (10.8 g) in H2SO4 (100 mL) is warmed to 60° C. before N-bromo-succinimide (13.4 g, 75.5 mmol) was added in 3 portions every 15 min. After complete addition, stirring was continued for 2 h at 60° C. The mixture is poured onto 1000 g of ice. The precipitate that formed was collected, washed with water and dried under high vacuum to give 3-formyl-5-bromo-benzoic acid as a white powder (15.1 g). LC-MS*: tR=0.39 min, [M+H]+=227.03.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.